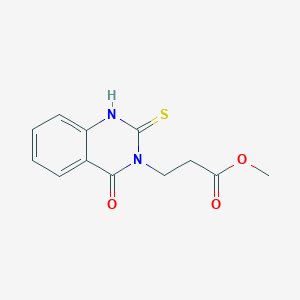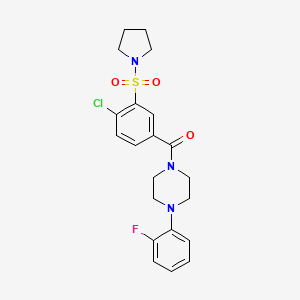
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a piperazine ring, a sulfonyl group, and aromatic rings with chloro and fluoro substituents .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a five-membered ring with one nitrogen atom . This ring is known to contribute to the stereochemistry of molecules and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The piperazine ring is a six-membered ring with two nitrogen atoms, commonly used in medicinal chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present . For example, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the polar sulfonyl group and the aromatic rings could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
RORγt Inhibition
Compounds with similar structures have been studied for their potency towards RORγt , a nuclear receptor involved in the regulation of immune responses, metabolism, and circadian rhythm. These compounds could potentially be used to modulate immune system disorders .
Selective Androgen Receptor Modulators (SARMs)
Derivatives of pyrrolidine have been synthesized as SARMs , which are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties. They could be used in hormone therapy or for muscle wasting diseases .
Enhancement of Kinase Potency
Some molecules are designed with a donor moiety to interact with specific enzymes like Src kinase and VEGFr2 to enhance potency, which could be relevant in cancer research or treatment .
Anti-HIV Activity
Indole derivatives, which share some structural similarities with the compound , have been investigated for their potential as anti-HIV agents through molecular docking studies .
Antitubercular Activity
Compounds derived from pyridine and indole have been prepared and investigated against Mycobacterium tuberculosis and Mycobacterium bovis for their in vitro antitubercular activity .
Pharmacological Activity in Neurological Disorders
Related acetamide compounds have shown good activity in experiments related to neurological disorders, suggesting potential applications in this field as well .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3S/c22-17-8-7-16(15-20(17)30(28,29)26-9-3-4-10-26)21(27)25-13-11-24(12-14-25)19-6-2-1-5-18(19)23/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBUBMZDKYRAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

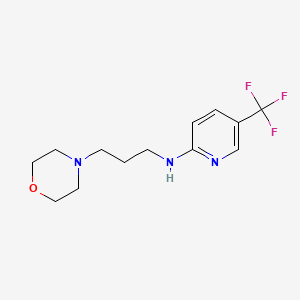
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)



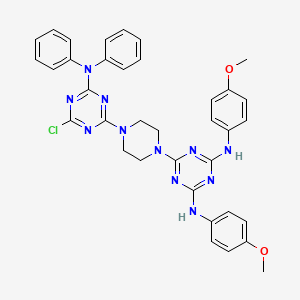

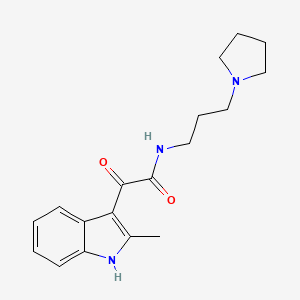
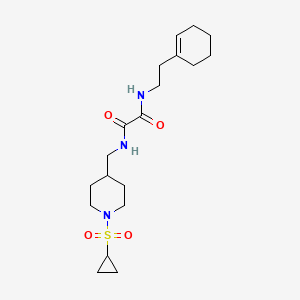
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

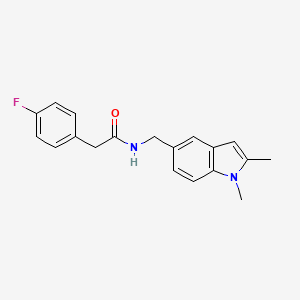
![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)
